molecular formula C16H23Cl B13944636 6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13944636
M. Wt: 250.80 g/mol
InChI Key: WJKRYROIIOKJIT-UHFFFAOYSA-N
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Description

6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, featuring a chloroethyl group and multiple methyl groups

Preparation Methods

The synthesis of 6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and chloroethyl reagents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloroethyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chloroethyl group is replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

6-(1-Chloroethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds:

    Similar Compounds: Examples include other chloroethyl derivatives and tetrahydronaphthalene analogs.

    Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, providing specific chemical and biological properties.

Properties

Molecular Formula

C16H23Cl

Molecular Weight

250.80 g/mol

IUPAC Name

6-(1-chloroethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C16H23Cl/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3

InChI Key

WJKRYROIIOKJIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)Cl

Origin of Product

United States

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